Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate

Catalog No.
S13020328
CAS No.
727678-73-1
M.F
C31H54O5
M. Wt
506.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate

CAS Number

727678-73-1

Product Name

Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate

IUPAC Name

octyl 4-hydroxy-3,5-dioctoxybenzoate

Molecular Formula

C31H54O5

Molecular Weight

506.8 g/mol

InChI

InChI=1S/C31H54O5/c1-4-7-10-13-16-19-22-34-28-25-27(31(33)36-24-21-18-15-12-9-6-3)26-29(30(28)32)35-23-20-17-14-11-8-5-2/h25-26,32H,4-24H2,1-3H3

InChI Key

RHDFRQLUYXGRMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1O)OCCCCCCCC)C(=O)OCCCCCCCC

Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate is an organic compound belonging to the class of benzoates, characterized by its unique structure that includes a hydroxyl group and two octyloxy substituents on the benzene ring. The chemical formula for this compound is C24H38O4C_{24}H_{38}O_4, and it is primarily used as a UV filter and stabilizer in various applications. Its structure allows it to absorb ultraviolet light, making it valuable in formulations aimed at protecting materials from photodegradation.

Involving Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate include:

  • Esterification: The compound can undergo esterification reactions where it reacts with acids to form esters, which can be useful in modifying its properties for specific applications.
  • Hydrolysis: In the presence of water and appropriate catalysts, Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate can hydrolyze to release its constituent parts, including the octanol moieties.
  • Photodegradation: Under UV light exposure, this compound may undergo degradation reactions that can lead to the formation of various by-products, depending on the environmental conditions.

Synthesis of Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate typically involves:

  • Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethoxybenzoic acid or similar derivatives.
  • Alkylation: The hydroxyl groups are alkylated using octanol in the presence of an acid catalyst to introduce the octyloxy groups.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for application.

Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate finds applications in various industries:

  • Cosmetics: As a UV filter in sunscreens and skin care products to protect skin from harmful UV radiation.
  • Plastics: Used as a stabilizer in polyolefin plastics to enhance their resistance to UV degradation.
  • Coatings: Incorporated into coatings for optical discs and other surfaces requiring UV protection.

Several compounds share structural similarities with Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzophenoneContains two phenolic ringsCommonly used as a UV filter but may exhibit estrogenic activity .
2-Hydroxy-4-octyloxybenzophenoneHydroxyl and octyloxy groupsSimilar UV absorption properties but different substituent placement.
2-Hydroxy-4-methoxybenzophenoneMethoxy group instead of an octyloxy groupExhibits different solubility and absorption characteristics.
Triazine derivatives (e.g., Appolo-1164)Incorporates triazine ringOffers enhanced stability and performance under UV exposure .

Each of these compounds exhibits unique properties that differentiate them from Octyl 4-hydroxy-3,5-bis(octyloxy)benzoate while sharing common functionalities related to UV stabilization and photoprotection.

XLogP3

11.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

506.39712482 g/mol

Monoisotopic Mass

506.39712482 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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